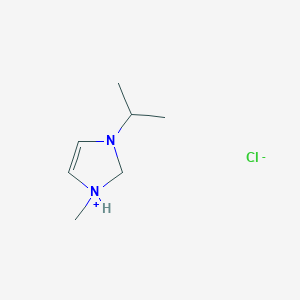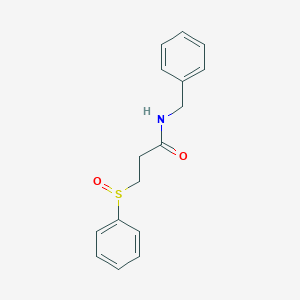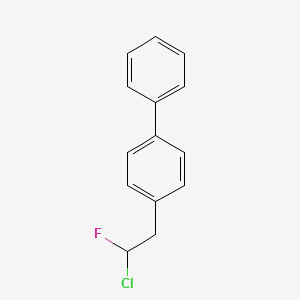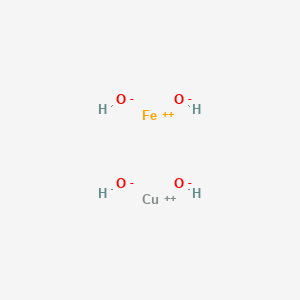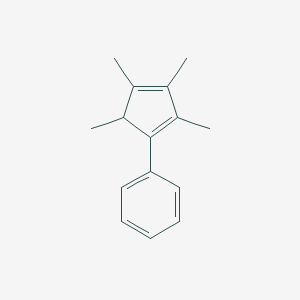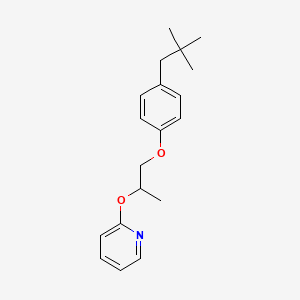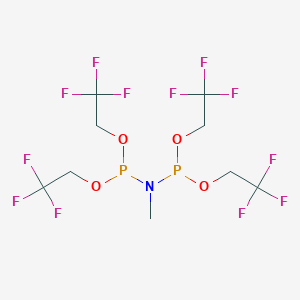![molecular formula C28H51NO B14287728 2-[(Dipropylamino)methyl]-3-pentadecylphenol CAS No. 141676-24-6](/img/structure/B14287728.png)
2-[(Dipropylamino)methyl]-3-pentadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dipropylamino)methyl]-3-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dipropylamino)methyl]-3-pentadecylphenol typically involves the reaction of 3-pentadecylphenol with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dipropylamino)methyl]-3-pentadecylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2-[(Dipropylamino)methyl]-3-pentadecylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(Dipropylamino)methyl]-3-pentadecylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Dipropylamino)methyl]-3-pentadecylphenol: shares similarities with other phenolic compounds that have alkyl chains and amino groups.
Phenol derivatives: Compounds like 4-[(Dipropylamino)methyl]phenol have similar structures but differ in the position of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
141676-24-6 |
|---|---|
Formule moléculaire |
C28H51NO |
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
2-[(dipropylamino)methyl]-3-pentadecylphenol |
InChI |
InChI=1S/C28H51NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-26-21-19-22-28(30)27(26)25-29(23-5-2)24-6-3/h19,21-22,30H,4-18,20,23-25H2,1-3H3 |
Clé InChI |
LRKBLZCQFRAUJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CN(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)

oxophosphanium](/img/structure/B14287657.png)
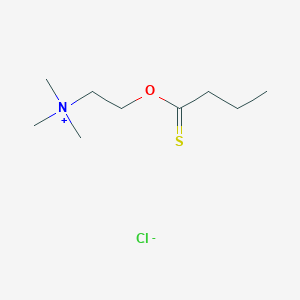
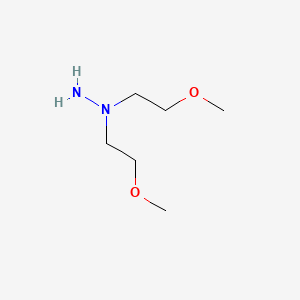
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
